2-Trifluoromethoxyphenoxyacetic acid

Description

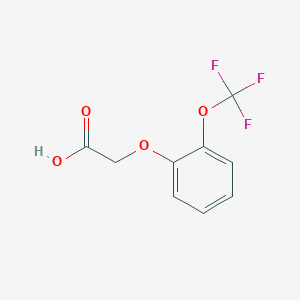

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(trifluoromethoxy)phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O4/c10-9(11,12)16-7-4-2-1-3-6(7)15-5-8(13)14/h1-4H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEUACPDEJYYST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Trifluoromethoxyphenoxyacetic Acid and Its Analogs

Established Synthetic Pathways to Phenoxyacetic Acid Scaffolds

The phenoxyacetic acid framework is a common motif in medicinal and materials chemistry. Its synthesis is typically achieved through robust and well-understood reactions.

Nucleophilic Substitutions in Phenoxyacetic Acid Synthesis

The most prevalent method for constructing the ether linkage in phenoxyacetic acids is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comfrancis-press.com This reaction involves the nucleophilic substitution of a haloacetic acid or its ester with a phenoxide ion. In the context of 2-trifluoromethoxyphenoxyacetic acid, the synthesis would commence with 2-trifluoromethoxyphenol. The phenolic proton is first abstracted by a base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the corresponding phenoxide. This nucleophile then displaces a halide from a haloacetic acid derivative, typically bromoacetic acid or chloroacetic acid, to form the desired product. nih.gov

The reaction is generally carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), to facilitate the S(_N)2 mechanism. The choice of the haloacetic acid derivative (acid or ester) can influence the reaction conditions and workup procedures. Using an ester, such as ethyl bromoacetate, can sometimes lead to higher yields and easier purification, with a subsequent hydrolysis step required to obtain the final carboxylic acid.

Table 1: Key Parameters in Williamson Ether Synthesis for Phenoxyacetic Acids

| Parameter | Options | Considerations |

| Phenol (B47542) | Substituted phenols (e.g., 2-trifluoromethoxyphenol) | The electronic nature and steric hindrance of substituents can affect reactivity. |

| Base | NaOH, KOH, K(_2)CO(_3), NaH | The strength of the base should be sufficient to deprotonate the phenol. |

| Halo-reagent | Chloroacetic acid, Bromoacetic acid, Ethyl bromoacetate | Bromoacetates are generally more reactive than chloroacetates. Esters require a subsequent hydrolysis step. |

| Solvent | Acetone, DMF, Acetonitrile (B52724) | Aprotic polar solvents are preferred to solvate the cation and facilitate the S(_N)2 reaction. |

| Temperature | Room temperature to reflux | Reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions. |

Esterification and Amidation Routes for Carboxylic Acid Derivatives

Once this compound is synthesized, its carboxylic acid functional group can be readily converted into a variety of derivatives, such as esters and amides. These derivatives are often prepared to modify the compound's physicochemical properties or to act as intermediates in further synthetic transformations.

Esterification is commonly achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. jetir.org The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. rsc.orgscienceinfo.com For instance, reacting this compound with methanol (B129727) under acidic conditions would yield methyl 2-trifluoromethoxyphenoxyacetate. tugraz.atukzn.ac.zazenodo.org

Amidation can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, followed by reaction with an amine. Direct amidation of the carboxylic acid with an amine is also possible but typically requires high temperatures or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). wikipedia.org

Condensation Reactions for Related Aromatic Systems

Condensation reactions provide alternative routes to functionalized aromatic systems that can be precursors or analogs of phenoxyacetic acids. The Knoevenagel and Perkin reactions are two classical examples.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid or its esters, in the presence of a basic catalyst (e.g., pyridine, piperidine). rsc.orgresearchgate.netacs.orglookchem.com For example, 2-trifluoromethoxybenzaldehyde could be condensed with malonic acid to yield 2-trifluoromethoxycinnamic acid, which contains a related structural motif. evitachem.com

The Perkin reaction utilizes an aromatic aldehyde and an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding carboxylic acid to form an α,β-unsaturated carboxylic acid. scienceinfo.comwikipedia.orgjk-sci.combyjus.comlongdom.org Reacting 2-trifluoromethoxybenzaldehyde with acetic anhydride and sodium acetate (B1210297) would also lead to the formation of 2-trifluoromethoxycinnamic acid. scienceinfo.com

Advanced Synthetic Strategies for Trifluoromethoxylated Aromatic Compounds

The introduction of the trifluoromethoxy (-OCF(_3)) group onto an aromatic ring is a challenging synthetic transformation due to the high reactivity and instability of many trifluoromethoxylating reagents. researchgate.netsci-hub.seresearchgate.netbeilstein-journals.org However, significant progress has been made in developing new reagents and methods.

Development of Trifluoromethoxylating Reagents and Methods

Historically, the synthesis of aryl trifluoromethyl ethers involved harsh conditions and toxic reagents. beilstein-journals.org More recent developments have focused on milder and more selective methods. A variety of reagents have been developed for the direct trifluoromethoxylation of aromatic compounds. mdpi.comcore.ac.uk These can be broadly categorized as electrophilic, nucleophilic, and radical trifluoromethoxylating agents.

Some notable examples of modern trifluoromethoxylating reagents include hypervalent iodine compounds (e.g., Togni's reagent), which can deliver the CF(_3) group to a hydroxyl functionality, and various sources of the trifluoromethoxide anion (OCF(_3)) for nucleophilic aromatic substitution reactions. sci-hub.semdpi.com Photocatalysis has also emerged as a powerful tool for the trifluoromethoxylation of arenes under mild conditions. nih.govmdpi.com

Table 2: Selected Modern Trifluoromethoxylating Reagents

| Reagent Class | Example | Application |

| Electrophilic | Umemoto's reagents, Togni's reagents | Trifluoromethylation of phenols and other nucleophiles. |

| Nucleophilic | Trifluoromethyl triflate (TFMT), Trifluoromethyl arylsulfonates (TFMS) | Source of the trifluoromethoxide anion for substitution reactions. sci-hub.sersc.org |

| Radical | Langlois' reagent (CF(_3)SO(_2)Na) | Generation of the trifluoromethyl radical for addition to aromatic systems. |

TEMPO-Catalyzed Redox-Neutral Trifluoromethoxylation

A significant advancement in the synthesis of trifluoromethoxylated compounds is the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in redox-neutral reactions. windows.netresearchgate.netorganic-chemistry.org TEMPO is a stable nitroxyl (B88944) radical that can act as a catalyst in a variety of oxidation reactions. nih.govyoutube.com

In the context of trifluoromethoxylation, TEMPO can be used to mediate the oxidation of phenols in the presence of a suitable trifluoromethyl source. The mechanism generally involves the oxidation of the phenol to a phenoxy radical by the oxoammonium ion form of TEMPO. This radical can then react with a trifluoromethyl radical source to form the desired aryl trifluoromethyl ether. This method offers a catalytic and often milder alternative to stoichiometric oxidation methods.

Multi-Step Approaches to Complex Phenoxyacetic Acid Derivatives

The synthesis of this compound is primarily achieved through a well-established multi-step sequence centered around the Williamson ether synthesis. wikipedia.org This reaction is a cornerstone in organic chemistry for the formation of ethers from an organohalide and an alkoxide. wikipedia.org The typical pathway involves the reaction of a substituted phenoxide with a haloacetic acid derivative.

The synthesis commences with the formation of the corresponding phenoxide from 2-(trifluoromethoxy)phenol. This is accomplished by deprotonating the phenol with a suitable base, such as sodium hydroxide or potassium hydroxide, to generate the highly nucleophilic sodium 2-(trifluoromethoxy)phenoxide.

In the subsequent and key step, this phenoxide is reacted with a salt of a haloacetic acid, most commonly sodium chloroacetate (B1199739). The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the chloroacetate in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org This forms the ether linkage and displaces the chloride ion, yielding the sodium salt of this compound. The final product is obtained by acidification of the reaction mixture with a strong acid, such as hydrochloric acid, which protonates the carboxylate to precipitate the desired carboxylic acid.

This fundamental two-step process serves as a platform for creating more complex derivatives. Modern synthetic strategies, particularly in pharmaceutical development, are increasingly employing multi-step continuous-flow systems. flinders.edu.ausyrris.jp These systems integrate multiple reaction and purification steps into a single, seamless sequence, which can enhance efficiency, safety, and scalability for producing a library of analogs based on the core this compound scaffold. researchgate.net

Table 1: Key Reactants for the Synthesis of this compound

| Role | Compound Name | Chemical Structure | Purpose |

|---|---|---|---|

| Starting Material | 2-(Trifluoromethoxy)phenol | C₇H₅F₃O₂ | Provides the substituted aromatic core. |

| Base | Sodium Hydroxide | NaOH | Deprotonates the phenol to form the nucleophilic phenoxide. |

| Alkylating Agent | Sodium Chloroacetate | C₂H₂ClNaO₂ | Provides the acetic acid moiety and acts as the electrophile. |

Chemo- and Regioselectivity in Synthetic Approaches

Control over chemo- and regioselectivity is critical in the synthesis of substituted phenoxyacetic acids to ensure high yields of the desired isomer and prevent the formation of unwanted byproducts.

Regioselectivity: The primary regiochemical consideration in this synthesis is the competition between O-alkylation (attack by the oxygen of the phenoxide) and C-alkylation (attack by the aromatic ring). In the Williamson ether synthesis involving phenoxides, O-alkylation is overwhelmingly favored. rsc.org The negative charge is localized on the highly electronegative oxygen atom, making it a much stronger nucleophile than the carbons of the aromatic ring. While factors such as the choice of solvent can influence the O/C alkylation ratio in some ambident nucleophiles, the reaction between 2-(trifluoromethoxy)phenoxide and sodium chloroacetate is highly regioselective for the formation of the ether bond (O-alkylation). rsc.org

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. The Williamson ether synthesis demonstrates high chemoselectivity. The reaction conditions are optimized for the nucleophilic phenoxide to react with the electrophilic alkyl halide. The choice of the alkylating agent is crucial; primary alkyl halides like chloroacetate are ideal as they are highly susceptible to SN2 attack and less prone to side reactions. wikipedia.orgmasterorganicchemistry.com Using secondary or tertiary alkyl halides would significantly increase the likelihood of elimination reactions (E2), which would compete with the desired substitution and lead to the formation of alkenes and reduce the yield of the target ether. masterorganicchemistry.com The trifluoromethoxy group itself is highly stable and chemically inert to the basic and mild nucleophilic conditions of the reaction, thus not interfering with the desired transformation. beilstein-journals.org

Scalable Synthetic Processes

The development of scalable synthetic processes for this compound and its derivatives is essential for meeting potential industrial and pharmaceutical demand. Scaling up from laboratory bench to industrial production requires careful optimization of reaction parameters to maximize yield, purity, and cost-effectiveness while ensuring operational safety.

A key aspect of a scalable process is the use of economically viable and readily available starting materials and reagents. The Williamson ether synthesis is advantageous in this regard, as it typically employs common bases and solvents. wikipedia.org For industrial-scale production, process optimization would focus on several factors:

Solvent Selection: Choosing a solvent that not only facilitates the reaction but is also easily recoverable and recyclable is crucial for reducing waste and cost.

Reaction Concentration: Running the reaction at the highest possible concentration without compromising yield or safety minimizes reactor volume and improves throughput.

Temperature Control: Precise control of the reaction temperature is necessary to ensure optimal reaction rates and minimize the formation of byproducts.

Workup and Isolation: The transition from reaction to product isolation must be efficient. This often involves developing robust liquid-liquid extraction and crystallization procedures that can be implemented on a large scale to consistently produce the final compound with high purity. google.com

Modern approaches to chemical manufacturing increasingly utilize process intensification techniques, such as continuous-flow chemistry. syrris.jp A multi-step synthesis can be translated into a continuous-flow process where reagents are pumped through a series of reactors and purification modules. flinders.edu.auresearchgate.net This methodology offers significant advantages for scalability, including superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety by minimizing the volume of hazardous materials at any given moment. flinders.edu.au Such a system could be designed for the production of this compound, enabling a more automated, efficient, and reproducible manufacturing process compared to traditional batch methods.

Table 2: Comparison of Synthesis Methodologies

| Parameter | Traditional Batch Process | Continuous-Flow Process |

|---|---|---|

| Scale | Lab to Industrial | Lab to Industrial |

| Heat & Mass Transfer | Can be inefficient, leading to local hot spots. | Highly efficient, allows for precise temperature control. |

| Safety | Larger volumes of reagents handled at once. | Small reaction volumes minimize risk. |

| Control | Less precise control over reaction time and mixing. | Precise control over residence time, stoichiometry, and mixing. |

| Reproducibility | Can vary between batches. | High reproducibility and consistency. |

| Process Integration | Steps are discrete (reaction, workup, purification). | Multiple steps can be integrated into one continuous sequence. syrris.jp |

Molecular Structure Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and stereochemistry can be obtained. For 2-Trifluoromethoxyphenoxyacetic acid, a multi-nuclear NMR approach would be utilized.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the aromatic ring and the methylene (B1212753) group of the acetic acid moiety. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing nature of the trifluoromethoxy and phenoxyacetic acid groups. The integration of the signals would correspond to the number of protons in each unique environment. Furthermore, the splitting patterns (multiplicity) of the signals, governed by spin-spin coupling, would reveal the connectivity of adjacent protons.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic CH | 7.0 - 7.5 | Multiplet | N/A |

| Methylene CH₂ | ~4.7 | Singlet | N/A |

| Carboxylic Acid OH | 10 - 12 | Broad Singlet | N/A |

| (Note: This is a predicted data table as experimental data was not found in the searched resources.) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals would be indicative of their chemical environment (e.g., aromatic, carbonyl, aliphatic). The carbon of the trifluoromethoxy group would likely appear as a quartet due to coupling with the three fluorine atoms.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 170 - 175 |

| Aromatic C-O | 150 - 155 |

| Aromatic C-H | 115 - 130 |

| Trifluoromethoxy (CF₃) | ~120 (quartet) |

| Methylene (CH₂) | 65 - 70 |

| (Note: This is a predicted data table as experimental data was not found in the searched resources.) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal would be characteristic of the -OCF₃ group.

Interactive Data Table: Predicted ¹⁹F NMR Data

| Fluorine Atoms | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Trifluoromethoxy (CF₃) | -56 to -60 | Singlet |

| (Note: This is a predicted data table as experimental data was not found in the searched resources.) |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational frequencies would include a broad O-H stretch from the carboxylic acid group, a strong C=O stretch from the carbonyl group, C-O stretching bands from the ether and carboxylic acid functionalities, and aromatic C-H and C=C stretching vibrations. The presence of the trifluoromethoxy group would be indicated by strong C-F stretching bands.

Interactive Data Table: Predicted FTIR Data

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong |

| C=C (Aromatic) | 1600 - 1450 | Medium |

| C-F (Trifluoromethoxy) | 1300 - 1100 | Strong |

| C-O (Ether & Carboxylic Acid) | 1250 - 1050 | Strong |

| (Note: This is a predicted data table as experimental data was not found in the searched resources.) |

Mass Spectrometry Techniques

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a chemical formula.

For this compound (C₉H₇F₃O₄), HRMS would be used to confirm its elemental composition by measuring the exact mass of its molecular ion. The technique can differentiate between compounds with the same nominal mass but different chemical formulas. This precision is crucial for confirming the identity of the compound in complex matrices or validating its synthesis.

Table 1: Expected HRMS Data for this compound

| Ion Species | Chemical Formula | Calculated Exact Mass |

| [M+H]⁺ | C₉H₈F₃O₄⁺ | 237.0375 |

| [M-H]⁻ | C₉H₆F₃O₄⁻ | 235.0224 |

| [M+Na]⁺ | C₉H₇F₃O₄Na⁺ | 259.0194 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds. Since carboxylic acids can be challenging to analyze directly by GC due to their polarity and potential for thermal degradation, a derivatization step is often employed. For this compound, derivatization to a more volatile ester (e.g., a methyl or trimethylsilyl (B98337) ester) would likely be necessary.

Once separated by the GC column, the derivatized compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum displays a molecular ion peak and a series of fragment ion peaks. The fragmentation pattern is highly reproducible and acts as a chemical "fingerprint."

For the parent compound, phenoxyacetic acid, the EI mass spectrum shows a characteristic fragmentation pattern that includes the molecular ion and fragments corresponding to the loss of the carboxyl group and cleavage of the ether bond. nist.govhmdb.ca For this compound, one would expect to see a molecular ion peak corresponding to the derivatized molecule, followed by fragmentation patterns influenced by the trifluoromethoxy and phenoxyacetic acid moieties. Key expected fragments would arise from:

Loss of the derivatized carboxyl group.

Cleavage of the ether bond, resulting in ions representing the trifluoromethoxyphenol portion.

Loss of the -OCF₃ group.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suited for analyzing polar, non-volatile, and thermally sensitive compounds like this compound, often without the need for derivatization. unitedchem.com The compound is first separated from a mixture using high-performance liquid chromatography (HPLC), typically on a reversed-phase column (e.g., C18). nih.govresearchgate.net The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid to improve peak shape and ionization. nih.gov

After elution from the HPLC column, the analyte enters the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source. ESI generates ions in the liquid phase, making it ideal for polar molecules. The analysis is typically performed in negative ion mode, which detects the deprotonated molecule [M-H]⁻. researchgate.net Tandem mass spectrometry (MS/MS) can be used to further fragment the selected parent ion, providing additional structural information and enhancing selectivity for quantification. nih.govnih.govresearchgate.net

Table 2: Typical LC-MS/MS Parameters for Phenoxyacetic Acid Analysis

| Parameter | Typical Setting | Purpose |

| Chromatography | ||

| Column | C18 Reversed-Phase | Separation based on hydrophobicity. researchgate.net |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Elution of the analyte and proton source for ionization. nih.gov |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative | Formation of [M-H]⁻ ions for polar acidic compounds. researchgate.net |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification. researchgate.net |

Electronic Absorption and Fluorescence Spectroscopy

These techniques investigate the interaction of ultraviolet and visible light with the molecule, providing information about its electronic structure and conjugation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is particularly sensitive to molecules containing π-systems and aromatic rings. nih.gov

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene (B151609) ring. Phenoxyacetic acid itself exhibits a characteristic absorption maximum (λmax). researchgate.net The presence of the trifluoromethoxy group, an electron-withdrawing substituent, on the aromatic ring is expected to cause a shift in the absorption maxima compared to the unsubstituted phenoxyacetic acid. beilstein-journals.org This shift (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) provides valuable information about the effect of the substituent on the electronic structure of the aromatic ring. For instance, studies on 2,4-dichlorophenoxyacetic acid show characteristic absorption bands around 229 nm and 283 nm. researchgate.net A similar profile with potential shifts would be anticipated for this compound.

Table 3: Characteristic UV Absorption Maxima for Related Compounds

| Compound | Reported λmax (nm) | Solvent/Conditions | Reference |

| Phenoxyacetic acid | 268 | Aqueous TiO₂ dispersion | researchgate.net |

| 4-Chlorophenoxyacetic acid | 280 | Aqueous TiO₂ dispersion | researchgate.net |

| 2,4-Dichlorophenoxyacetic acid | 283, 229 | Aqueous solution | researchgate.netresearchgate.net |

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. A molecule that absorbs a photon is promoted to an excited electronic state. For fluorescence to occur, the molecule must then relax to its ground state by emitting a photon. While many aromatic compounds exhibit fluorescence, the efficiency of this process can be heavily influenced by the molecule's structure and its environment.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction (XRD) is a powerful non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the electron clouds of the atoms in a crystal, researchers can determine the crystal structure, including the unit cell dimensions, space group, and the precise positions of atoms. This information reveals crucial details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, a single-crystal X-ray diffraction analysis would be the definitive method to elucidate its solid-state conformation. This analysis would involve growing a suitable single crystal of the compound, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam. The resulting data would then be processed to generate an electron density map, from which the molecular structure can be solved and refined.

While a specific crystallographic study for this compound is not publicly available in the searched scientific literature, a hypothetical analysis would be expected to provide the data summarized in the interactive table below. This table illustrates the type of crystallographic parameters that would be determined from such an experiment.

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C₉H₇F₃O₄ |

| Formula weight | 252.15 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value would be here |

| b (Å) | Value would be here |

| c (Å) | Value would be here |

| α (°) | 90 |

| β (°) | Value would be here |

| γ (°) | 90 |

| Volume (ų) | Value would be here |

| Z (molecules per unit cell) | 4 |

| Calculated density (g/cm³) | Value would be here |

Note: The values in this table are hypothetical and represent the type of data that would be obtained from an X-ray diffraction study. Specific experimental data for this compound is not available in the public domain based on the conducted search.

Elemental Composition Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements present in a compound. For organic compounds like this compound, this typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, etc.) are collected and weighed. From these measurements, the percentages of carbon and hydrogen can be determined. The percentage of oxygen is often determined by difference.

The theoretical elemental composition of this compound (C₉H₇F₃O₄) can be calculated from its molecular formula and the atomic weights of its constituent elements. An experimental analysis would then be performed to verify that the composition of a synthesized sample matches these theoretical values, confirming the compound's purity and empirical formula.

Although specific experimental elemental analysis data for this compound was not found in the searched literature, the theoretical values provide a benchmark for such an analysis. The comparison between theoretical and hypothetical experimental values is presented in the interactive table below.

Interactive Table: Elemental Composition of this compound

| Element | Theoretical Percentage (%) | Hypothetical Experimental Percentage (%) |

| Carbon (C) | 42.87 | Value would be here |

| Hydrogen (H) | 2.80 | Value would be here |

| Fluorine (F) | 22.60 | Value would be here |

| Oxygen (O) | 25.38 | Value would be here |

Note: The experimental values are hypothetical and serve to illustrate the data format for an elemental analysis report. Publicly available experimental data for this compound was not identified in the search.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govmdpi.com DFT calculations are used to determine the optimized geometry, electronic properties, and spectroscopic parameters of 2-Trifluoromethoxyphenoxyacetic acid.

Geometry optimization using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), is the first step in characterizing the molecule. nih.gov This process finds the lowest energy arrangement of the atoms, providing key structural parameters. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. nih.gov The trifluoromethoxy (-OCF₃) group, the phenoxy ring, and the acetic acid moiety would be analyzed to understand their spatial relationship.

Electronic structure analysis provides insights into the distribution of electrons within the molecule. Properties such as the dipole moment and the molecular electrostatic potential (MEP) map can be calculated. The MEP map is particularly useful for identifying the electrophilic and nucleophilic regions of the molecule, which are crucial for predicting its interaction with other chemical species. nih.gov

Table 1: Representative Predicted Structural Parameters for this compound from DFT Calculations

| Parameter | Description | Predicted Value |

| Bond Length (C-O, ether) | The distance between the phenoxy ring carbon and the ether oxygen. | ~ 1.37 Å |

| Bond Length (O-C, acid) | The distance between the ether oxygen and the acetic acid methylene (B1212753) carbon. | ~ 1.43 Å |

| Bond Angle (C-O-C, ether) | The angle formed by the ether linkage. | ~ 118° |

| Dihedral Angle | The twist angle between the plane of the phenyl ring and the carboxylic acid group. | Variable |

Note: The values in this table are illustrative examples of parameters that would be generated from a DFT geometry optimization.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain chemical reactivity. wikipedia.orgyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the "frontier" orbitals that are central to a molecule's reactivity. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. libretexts.org For this compound, the analysis would reveal the localization of these orbitals. The HOMO is typically localized on the electron-rich aromatic ring, while the LUMO may be distributed over the carboxylic acid group or the trifluoromethoxy-substituted ring, influencing its interactions in chemical reactions. researchgate.net

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify various aspects of reactivity.

Table 2: Key Molecular Properties Derived from FMO Analysis

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ is chemical potential) | A measure of the molecule's ability to act as an electrophile. |

Note: These parameters are standard outputs from quantum chemical calculations and provide a quantitative basis for comparing the reactivity of different molecules.

DFT calculations can accurately predict various spectroscopic properties, which can be used to interpret experimental data. By performing frequency calculations on the optimized geometry, the vibrational (infrared and Raman) spectra of this compound can be simulated. mdpi.commdpi.com This allows for the assignment of specific vibrational modes to the observed peaks in experimental spectra, confirming the molecular structure. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. nih.gov

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is employed to investigate the step-by-step mechanism of chemical reactions. researchgate.net For this compound, this could involve studying its synthesis, degradation, or its interaction with biological targets. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with each step. researchgate.netmdpi.com This provides a detailed understanding of the reaction's feasibility and kinetics. For instance, modeling could elucidate the mechanism of esterification of the carboxylic acid group or the cleavage of the ether bond under specific conditions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. uq.edu.aunih.gov While quantum mechanics focuses on electronic structure, MD uses classical mechanics to simulate the dynamic behavior of a system. For this compound, MD simulations can be used to study its conformational flexibility, solvation properties in different solvents like water, and its binding to a receptor site. arxiv.orgnih.gov These simulations provide insights into how the molecule behaves in a realistic, dynamic environment, which is crucial for understanding its transport and interaction in biological systems. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov In the context of phenoxyacetic acid derivatives, QSAR models are developed to predict properties like herbicidal activity or toxicity based on molecular descriptors. mdpi.com These descriptors can be physicochemical (e.g., logP, molar refractivity) or derived from computational chemistry (e.g., HOMO/LUMO energies, charge distributions). nih.govmdpi.com

Cheminformatics tools are used to manage and analyze large datasets of chemical information, identify patterns, and build predictive models. For a class of compounds including this compound, QSAR and cheminformatics approaches can guide the design of new analogues with improved efficacy or desired properties by predicting their activity before synthesis. mdpi.com

Derivation of Molecular Descriptors

Molecular descriptors are numerical values that encode chemical information and characterize a molecule's physicochemical properties. researchgate.net These descriptors can be calculated from the molecular structure and are essential for developing Quantitative Structure-Activity Relationship (QSAR) models. The calculation of descriptors can range from simple empirical formulas, determining properties like molecular weight, to complex quantum chemical calculations for electronic properties such as HOMO and LUMO energies. ucsb.edu

For phenoxyacetic acid derivatives, descriptors are crucial in building QSAR models to predict biological efficacy and potential side effects. mdpi.com These descriptors fall into several categories, including constitutional, electronic, geometrical, hydrophobic, and topological. researchgate.net The trifluoromethoxy group (-OCF₃) in this compound is particularly significant as it is known to increase stability, lipophilicity, and electronegativity compared to a methoxy (B1213986) group. mdpi.combeilstein-journals.org These characteristics, captured by molecular descriptors, are critical for predicting how the molecule will behave in a biological system, including its ability to cross membranes and interact with target proteins. mdpi.combeilstein-journals.org

Table 1: Common Molecular Descriptors in QSAR Studies

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Thermodynamic | Total Energy (TE) | The total energy of the molecule in its optimized conformation. |

| Stretch Energy (SE) | The energy associated with bond stretching. researchgate.net | |

| Steric/Geometrical | Connolly Accessible Area (CAA) | The area of the molecule accessible to a solvent probe. researchgate.net |

| Connolly Molecular Area (CMA) | The area of the molecular surface. researchgate.net | |

| Connolly Solvent-Excluded Volume (CSEV) | The volume of the molecule from which a solvent probe is excluded. researchgate.net | |

| Principal Moment of Inertia-X (PMI-X) | A descriptor related to the mass distribution and shape of the molecule. researchgate.net | |

| Topological | Total Connectivity (TC) | A descriptor based on the connectivity of atoms within the molecule. researchgate.net |

| Electronic | Van der Waals 1,4 Energy (VDWE) | Energy from van der Waals interactions between atoms separated by three bonds. researchgate.net |

Hammett Constants and Partition Coefficients in Structure-Activity Correlations

Structure-activity correlations are fundamental in medicinal and agricultural chemistry for designing molecules with desired biological activities. The Hammett equation and partition coefficients are classic tools used in these correlations.

The Hammett equation provides a linear free-energy relationship that quantifies the effect of substituents on the reactivity of aromatic compounds. wikipedia.org It is expressed as:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ (sigma) is the substituent constant that depends only on the nature and position of the substituent, and ρ (rho) is the reaction constant that depends on the reaction type. wikipedia.org The substituent constant, σ, reflects the electronic (inductive and resonance) effects of a substituent. libretexts.org Electron-withdrawing groups have positive σ values, while electron-donating groups have negative values. libretexts.org The trifluoromethoxy group is a strong electron-withdrawing substituent, which would correspond to a positive σ value, influencing the acidity and reactivity of the phenoxyacetic acid moiety. mdpi.com

The partition coefficient (logP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water). The incorporation of fluorine-containing groups like trifluoromethoxy significantly enhances a compound's lipophilicity. mdpi.combeilstein-journals.org This increased lipophilicity can improve membrane permeability and facilitate transport to a biological target. mdpi.com In QSAR studies, logP is a critical descriptor for modeling a compound's pharmacokinetic profile. nih.gov For this compound, the -OCF₃ group is expected to confer a higher logP value compared to unsubstituted phenoxyacetic acid, a factor that would be strongly correlated with its biological activity.

Table 2: Selected Hammett Substituent Constants (σ)

| Substituent | σmeta | σpara |

|---|---|---|

| -NH₂ | -0.16 | -0.66 |

| -OH | +0.12 | -0.37 |

| -OCH₃ | +0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -Cl | +0.37 | +0.23 |

| -CF₃ | +0.43 | +0.54 |

| -CN | +0.56 | +0.66 |

| -NO₂ | +0.71 | +0.78 |

Note: Data adapted from published compilations. libretexts.orgresearchgate.net The σ value for the 2-OCF₃ group is not listed but is expected to be positive, indicating an electron-withdrawing nature.

Computational Approaches for Exploring Compound Interactions

Molecular docking is a prominent computational technique used to predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein or enzyme. ethz.ch This method simulates the binding process, predicting the preferred orientation of the ligand within the target's binding site and estimating the strength of the interaction, often expressed as a binding energy or docking score. ajchem-a.comnih.gov

The process involves using a scoring function to evaluate different binding poses, with the lowest energy conformation considered the most likely binding mode. nih.gov Programs like AutoDock Vina are frequently used for these simulations. ethz.chnih.gov For a molecule like this compound, researchers would first identify a potential biological target (e.g., an enzyme it is intended to inhibit). The 3D crystal structure of this target, often obtained from the Protein Data Bank (PDB), is used as the receptor. nih.gov

A docking simulation would then place this compound into the active site of the target protein. The results would provide insights into its binding mode, affinity, and the specific amino acid residues involved in the interaction. researchgate.net Key interactions, such as hydrogen bonds and hydrophobic contacts, can be identified, providing a rational basis for the compound's biological activity. nih.govresearchgate.net The trifluoromethoxy group, due to its electronic properties and lipophilicity, could play a crucial role in forming favorable interactions within the binding pocket. acs.org These computational predictions can guide the design of new, more potent derivatives. nih.gov

Table 3: Representative Output from a Molecular Docking Simulation

| Parameter | Example Value/Description |

|---|---|

| Target Protein | e.g., Histone Deacetylase 2 (HDAC2) |

| PDB ID | A unique code for the protein structure, e.g., 4LXZ. ajchem-a.comnih.gov |

| Docking Score (Binding Affinity) | A calculated energy value, e.g., -8.5 kcal/mol. nih.gov A more negative value indicates stronger predicted binding. |

| Key Interacting Residues | Amino acids in the binding site forming contacts, e.g., HIS 145, PHE 155, LEU 276. ajchem-a.com |

| Types of Interactions | e.g., Hydrogen bonds, hydrophobic interactions, π-π stacking. ajchem-a.com |

Note: This table presents a hypothetical example to illustrate the typical results of a molecular docking study.

Reactivity and Chemical Transformations of 2 Trifluoromethoxyphenoxyacetic Acid and Its Derivatives

Reaction Mechanisms Involving the Trifluoromethoxy Group

The trifluoromethoxy (OCF3) group is a key determinant of the chemical personality of 2-Trifluoromethoxyphenoxyacetic acid. Its reactivity, or more accurately, its general lack thereof, is one of its defining features. The OCF3 group is known to be thermally and chemically robust, showing considerable resistance to attack by acids, bases, oxidizing/reducing agents, and organometallic reagents. nih.gov This stability is a direct consequence of the strong carbon-fluorine bonds. mdpi.com

The electronic character of the trifluoromethoxy group is a duality of competing effects. The three highly electronegative fluorine atoms create a powerful inductive electron-withdrawing effect (σ-effect). nih.govnih.gov This is partially counteracted by a weaker π-donating resonance effect from the oxygen lone pairs. nih.gov However, the inductive effect is dominant, making the OCF3 group a net electron-withdrawing substituent that deactivates the aromatic ring to which it is attached. nih.gov Its electronic properties are often compared to those of a chlorine atom. nih.gov This strong electron-withdrawing nature significantly influences the acidity and reactivity of other parts of the molecule. nih.govresearchgate.net

Despite its general stability, the trifluoromethoxy group can participate in certain transformations under specific conditions. Radical trifluoromethoxylation, for instance, is a known method for introducing the OCF3 group onto substrates, proceeding through an OCF3 radical mechanism, often mediated by photoredox catalysis. researchgate.net However, for a pre-existing aromatic trifluoromethyl ether like this compound, the OCF3 group itself is typically a spectator in most chemical transformations, primarily exerting its influence electronically. nih.gov

Table 1: Comparison of Electronic and Physical Properties of Selected Substituents

| Substituent | Hansch Lipophilicity Parameter (π) | Electronic Character |

|---|---|---|

| -OCF₃ | 1.04 | Strongly Electron-Withdrawing, Weakly π-Donating |

| -CF₃ | 0.88 | Strongly Electron-Withdrawing |

| -OCH₃ | -0.02 | Electron-Donating |

| -Cl | 0.71 | Electron-Withdrawing |

| -F | 0.14 | Electron-Withdrawing |

Data sourced from multiple studies, highlighting the high lipophilicity and electron-withdrawing nature of the trifluoromethoxy group. nih.gov

Carboxylic Acid Group Reactivity

The carboxylic acid moiety (-COOH) is the primary site of reactivity in this compound. This functional group undergoes a range of nucleophilic acyl substitution reactions to form various derivatives. libretexts.orgkhanacademy.org The hydroxyl portion of the carboxyl group is a poor leaving group, so its conversion to a better leaving group or the activation of the carbonyl group with a strong acid is often required for reactions to proceed efficiently. msu.edulibretexts.org

The electron-withdrawing nature of the 2-trifluoromethoxyphenyl group increases the electrophilicity of the carbonyl carbon in the acetic acid side chain. khanacademy.org This enhanced partial positive charge makes the carbonyl carbon more susceptible to attack by nucleophiles compared to phenoxyacetic acid itself.

Common transformations of the carboxylic acid group include:

Esterification: Reaction with an alcohol, typically under acidic catalysis (Fischer esterification), yields the corresponding ester. The reaction is reversible, and product formation is favored by removing water as it is formed. libretexts.org

Formation of Acyl Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride replaces the hydroxyl group with a chlorine atom, producing a highly reactive acyl chloride. libretexts.org This derivative serves as a versatile intermediate for the synthesis of other derivatives like esters and amides under milder conditions. libretexts.org

Amide Formation: Direct reaction with an amine is often difficult due to an acid-base reaction forming a stable carboxylate-ammonium salt. khanacademy.org Therefore, the carboxylic acid is typically activated first, for example, by conversion to an acyl chloride or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), which facilitates the nucleophilic attack by the amine. khanacademy.org

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(2-trifluoromethoxyphenoxy)ethanol. This transformation requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄).

Table 2: Overview of Typical Carboxylic Acid Reactions

| Reaction | Reagent(s) | Product Type |

|---|---|---|

| Esterification | Alcohol (e.g., CH₃OH), H⁺ catalyst | Ester |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride |

| Amide Formation | Amine (e.g., NH₃), DCC | Amide |

Aromatic Ring Functionalization and Substituent Effects

Functionalization of the aromatic ring of this compound is governed by the directing effects of the two existing substituents: the trifluoromethoxy group (-OCF₃) and the oxyacetic acid group (-OCH₂COOH).

Trifluoromethoxy Group (-OCF₃): This group is deactivating due to its strong inductive electron withdrawal. nih.gov However, due to resonance donation from the oxygen lone pairs, it acts as an ortho, para-director for electrophilic aromatic substitution. nih.gov It shows a pronounced preference for directing incoming electrophiles to the para position. nih.gov

Oxyacetic Acid Group (-OCH₂COOH): The ether oxygen makes this group activating and an ortho, para-director.

The final regioselectivity of an electrophilic substitution reaction (e.g., nitration, halogenation, Friedel-Crafts acylation) depends on the interplay of these two groups. Since the -OCH₂COOH group is activating and the -OCF₃ group is deactivating, the positions ortho and para to the -OCH₂COOH group are favored. The most likely positions for substitution would be C4 (para to the oxyacetic acid group) and C6 (ortho to the oxyacetic acid group).

Furthermore, the strong electron-withdrawing nature of the trifluoromethoxy group enhances the acidity of adjacent protons on the aromatic ring, which can facilitate directed ortho-metalation reactions. researchgate.nettcichemicals.com Treatment with a strong base like butyllithium (B86547) could selectively deprotonate the C3 position, creating a nucleophilic site for reaction with various electrophiles.

An important transformation is intramolecular Friedel-Crafts acylation, or cyclization. In the presence of a strong acid catalyst like trifluoromethanesulfonic acid (TfOH), related 2-arylphenoxyacetic acids can undergo cyclization to form a ketone. mdpi.com This reaction involves the carboxylic acid group (or its activated form) acting as the electrophile and attacking the electron-rich aromatic ring. mdpi.com

Stereoselective Transformations

Stereoselective transformations involving this compound or its derivatives are plausible, although specific examples for this exact compound are not extensively documented. The principles of asymmetric synthesis can be applied to create chiral molecules with high enantiomeric purity. wikipedia.org

For instance, if the alpha-carbon of the acetic acid side chain were to be functionalized, a new stereocenter would be created. A stereoselective reaction, such as an asymmetric alkylation of the corresponding enolate, could be employed to favor the formation of one enantiomer over the other. This would typically involve the use of a chiral auxiliary or a chiral catalyst.

Similarly, derivatives of this compound could serve as substrates in asymmetric catalytic reactions. For example, a ketone derivative formed via Fries rearrangement could undergo asymmetric hydrogenation to produce a chiral alcohol. The field of asymmetric trifluoromethylation, which uses chiral catalysts to introduce a CF₃ group enantioselectively, provides a precedent for controlling stereochemistry in complex fluorinated molecules. wikipedia.org These established methodologies suggest that stereocontrolled synthesis of chiral derivatives of this compound is a feasible synthetic goal.

Catalytic Conversions and Reaction Optimization

Catalysis plays a crucial role in the efficient transformation of this compound and its derivatives. Catalysts can be used to increase reaction rates, improve selectivity, and enable reactions under milder conditions.

A key example of a catalytic conversion is the acid-catalyzed intramolecular cyclization. Trifluoromethanesulfonic acid (TfOH) has been shown to be a superior catalyst for Friedel-Crafts acylation and related reactions. mdpi.com It can effectively promote the cyclization of phenoxyacetic acid derivatives to yield cyclic ketones. mdpi.com

Table 3: Example of Catalytic Intramolecular Acylation of a Phenoxyacetic Acid Derivative

| Substrate | Catalyst | Conditions | Product |

|---|---|---|---|

| 2-Arylphenoxyacetic acid | Trifluoromethanesulfonic acid (TfOH) | Neat, varying temperature | Cyclic aryl ketone |

Based on a study of a structurally similar compound, demonstrating the utility of TfOH in promoting C-C bond formation. mdpi.com

Reaction optimization is critical for maximizing the yield and purity of the desired product. Key parameters that are typically optimized include:

Catalyst: The choice of catalyst (e.g., Lewis vs. Brønsted acid, specific transition metal) and its loading can dramatically affect the outcome. frontiersin.org

Solvent: The polarity and coordinating ability of the solvent can influence catalyst activity and substrate solubility.

Temperature: Reaction rates are temperature-dependent, but higher temperatures can sometimes lead to side reactions or product decomposition. mdpi.comresearchgate.net Finding the optimal temperature is a balance between reaction rate and selectivity. mdpi.com

Reaction Time: Monitoring the reaction over time is necessary to determine the point of maximum product formation before side reactions begin to dominate. researchgate.net

For instance, in the catalytic conversion of biomass-derived acids, reaction parameters such as hydrogen pressure, temperature, and catalyst composition are carefully tuned to selectively produce the desired hydrogenated or dehydrated products. mdpi.com These principles of systematic optimization are directly applicable to developing efficient catalytic processes for the transformation of this compound.

Environmental Research and Degradation Pathways

Environmental Occurrence and Distribution

Transformation Mechanisms in Environmental Media

The environmental persistence of 2-trifluoromethoxyphenoxyacetic acid will be determined by its susceptibility to abiotic and biotic degradation processes.

Information regarding the abiotic degradation of this compound is scarce. For a related compound, trifluoroacetic acid (TFA), there are no known significant abiotic sinks in the environment, contributing to its persistence. The stability of the trifluoromethoxy group suggests that this compound may also exhibit resistance to abiotic degradation processes such as hydrolysis and photolysis under typical environmental conditions.

The biodegradation of phenoxyacetic acid herbicides is a well-studied field, offering insights into the potential biotic fate of this compound.

Research on the microbial degradation of 2,4-D has shown that the process can be widespread in various environments, including the Greenland ice sheet, where microbes can mineralize it at slow rates. nih.gov The rate of degradation is influenced by factors such as the microbial community composition and the presence of other organic compounds.

Cometabolism, the transformation of a compound by a microorganism that is unable to use it as a source of energy or nutrients, is a significant process in the environmental fate of many xenobiotics. In the context of phenoxyacetic acids, cometabolic degradation has been observed. For instance, the anaerobic degradation of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) has been shown to occur in the presence of other organic acids, which act as primary substrates for the degrading microorganisms. nih.gov Similarly, the biodegradation of trifluoroacetic acid (TFA) has been reported to occur cometabolically in an anaerobic environment. researchgate.net This suggests that the degradation of this compound, if it occurs, may be dependent on the presence of other readily metabolizable carbon sources in the environment.

Biotic Degradation Pathways

Formation of this compound and Related Compounds from Precursors

While specific precursors to this compound are not detailed in the available literature, the formation of related fluorinated acids from larger, more complex molecules is a well-documented phenomenon. For example, trifluoroacetic acid (TFA) is a known transformation product of many per- and polyfluoroalkyl substances (PFAS), including certain fluorinated gases, pesticides, and pharmaceuticals. nih.gov The atmospheric degradation of these precursors often leads to the formation of TFA, which is then deposited onto terrestrial and aquatic environments. It is plausible that this compound could be a transformation product of larger pesticides or industrial chemicals containing the 2-trifluoromethoxyphenoxy moiety. Further research is needed to identify potential precursor compounds and their transformation pathways leading to the formation of this compound in the environment.

Sorption and Transport in Environmental Systems

The movement and distribution of this compound in the environment are governed by its sorption characteristics onto soil and sediment particles. Sorption, a process that includes both absorption and adsorption, dictates the compound's concentration in the aqueous phase and thus its potential for leaching into groundwater or transport via surface runoff.

The sorption of organic compounds in soil is a complex process influenced by the physicochemical properties of the chemical itself and the characteristics of the soil. aip.orgresearchgate.netnih.gov For an ionizable polar compound like this compound, key factors include its hydrophobicity, the soil's organic carbon content, pH, and clay content. aip.orgresearchgate.net

The transport of this compound through soil is intrinsically linked to its sorption behavior. Low sorption coefficients would suggest a higher potential for leaching from the topsoil into deeper soil layers and eventually groundwater. Conversely, strong sorption would limit its mobility, leading to persistence in the upper soil horizons. researchgate.net

Table 1: Factors Influencing the Sorption and Transport of this compound in Soil

| Factor | Influence on Sorption | Consequence for Transport |

| Soil Organic Carbon (OC) Content | Higher OC content generally increases sorption of the neutral form through hydrophobic partitioning. nih.govnih.gov | Higher OC content is expected to decrease mobility and leaching potential. |

| Soil pH | Sorption is expected to decrease as pH increases above the compound's pKa due to ionization to the anionic form. aip.orgresearchgate.net | Higher pH may lead to increased mobility and a greater risk of transport to groundwater. |

| Clay Content and Type | Clay minerals can contribute to sorption, although this is complex and depends on the specific clay and the presence of organic matter coatings. | The overall effect on transport is variable and linked to soil structure. |

| Ionic Strength of Soil Solution | Increased ionic strength can affect the electrical double layer of soil particles and the solubility of the compound, potentially altering sorption. aip.orgresearchgate.net | The effect on transport is complex and depends on the dominant sorption mechanisms. |

| Compound's pKa | The pKa determines the pH at which the compound transitions between its neutral and ionized forms, a key factor in its interaction with soil surfaces. | A lower pKa means the compound will be in its more mobile anionic form over a wider environmental pH range. |

| Hydrophobicity (Octanol-Water Partition Coefficient, Kow) | The trifluoromethoxy group likely imparts significant hydrophobicity, which would favor partitioning into soil organic matter for the neutral form of the molecule. beilstein-journals.org | Higher hydrophobicity of the neutral species would tend to reduce transport in the aqueous phase. |

Environmental Fate Modeling and Prediction

In the absence of direct experimental data, environmental fate models are valuable tools for predicting the distribution and persistence of chemicals like this compound. rsc.orgup.pt These models use the physicochemical properties of a compound along with environmental parameters to simulate its behavior in various environmental compartments such as air, water, soil, and sediment. up.pt

For a compound like this compound, a multimedia fugacity model could be employed to estimate its partitioning between these compartments. acs.org Such models, like the Level II model, can predict the equilibrium distribution of a chemical in a defined environment. nih.govresearchgate.net More complex models can also incorporate transport and degradation processes to provide a dynamic assessment of the chemical's fate over time.

A crucial input for these models is the soil sorption coefficient normalized to organic carbon (Koc). ecetoc.orgnih.gov As no experimental Koc value for this compound is readily available, it would need to be estimated. Quantitative Structure-Activity Relationship (QSAR) models are often used for this purpose. nih.govjetjournal.usresearchgate.net QSARs correlate a chemical's structural properties with its physicochemical behavior, allowing for the prediction of parameters like Koc from molecular descriptors. nih.govjetjournal.us For polar compounds like substituted phenoxyacetic acids, QSARs that account for factors beyond simple hydrophobicity, such as electronic parameters, are often necessary for accurate predictions. researchgate.net

Once key parameters like Koc, vapor pressure, water solubility, and degradation half-lives are obtained or estimated, they can be used in various environmental models to predict the compound's fate. For instance, groundwater models could be used to simulate its leaching potential based on its predicted sorption in different soil types.

Table 2: Examples of Environmental Fate Models and Their Application

| Model Type | Purpose | Key Input Parameters for this compound |

| Multimedia Fugacity Models (e.g., Level II, TaPL3) | Predict the equilibrium partitioning and long-range transport potential of a chemical in a multi-compartment environment (air, water, soil, sediment). nih.govresearchgate.net | Octanol-water partition coefficient (Kow), octanol-air partition coefficient (Koa), water solubility, vapor pressure, degradation half-lives in each compartment. nih.govresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) Models | Estimate physicochemical properties and environmental parameters when experimental data are unavailable. nih.govjetjournal.usresearchgate.net | Molecular structure, molecular descriptors (e.g., log Kow, molecular connectivity indices, quantum chemical parameters). jetjournal.usresearchgate.net |

| Groundwater Leaching Models (e.g., PRZM, HYDRUS) | Simulate the vertical transport of solutes through the soil profile and estimate the potential for groundwater contamination. | Soil sorption coefficient (Koc or Kd), degradation rate in soil, water solubility, soil properties (e.g., organic carbon content, bulk density), and climatic data (e.g., rainfall, temperature). |

| Atmospheric Transport Models | Predict the movement and deposition of chemicals in the atmosphere. | Vapor pressure, degradation rate in the atmosphere (e.g., reaction with hydroxyl radicals). |

The trifluoromethyl group (-CF3) is known for its high stability, which suggests that compounds containing this moiety, including the trifluoromethoxy group (-OCF3), are likely to be persistent in the environment. beilstein-journals.orgwechemglobal.com This persistence would be a critical factor in any environmental fate modeling, as it would increase the time available for transport and potential exposure.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a powerful laboratory technique for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. For a substituted aromatic carboxylic acid like 2-Trifluoromethoxyphenoxyacetic acid, both liquid and gas chromatography are highly applicable.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry used to separate, identify, and quantify each component in a mixture. It is particularly well-suited for compounds that are not easily vaporized, such as phenoxyacetic acids. The fundamental principle involves pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column with a chromatographic packing material (the stationary phase).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC. For the analysis of this compound, a non-polar stationary phase (such as a C18 or C8 silica-based column) would be used with a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727).

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The trifluoromethoxy and phenoxy groups of the target molecule impart significant hydrophobicity, which would lead to retention on the non-polar column. To ensure the carboxylic acid group is in its non-ionized, more hydrophobic form, the pH of the mobile phase is typically kept low (acidic) by adding modifiers like formic acid, acetic acid, or trifluoroacetic acid. Elution is achieved by increasing the proportion of the organic solvent in the mobile phase (gradient elution), which decreases the polarity of the mobile phase and causes the analyte to move from the stationary phase into the mobile phase and through the column.

Ion Exclusion Chromatography (IEC) is a mode of HPLC that separates ionized analytes from non-ionized or weakly ionized ones. This technique could be applied to this compound by using a stationary phase consisting of a polymeric resin with fixed ionic groups. The separation is based on the principle of Donnan exclusion, where the ionic functional groups on the resin repel analytes with the same charge.

For an acidic compound like this compound, a cation-exchange resin in the H+ form would be used. The highly ionized stationary phase would exclude the anionic form of the analyte from the pores of the resin, causing it to elute more quickly. The degree of ionization of the analyte, and thus its retention, can be manipulated by adjusting the pH of the mobile phase.

Ion Exchange Chromatography (IEX) separates molecules based on their net surface charge. This technique would be highly effective for this compound, which contains a negatively charged carboxylate group at neutral or basic pH.

In this method, an anion-exchange column would be used, which has a stationary phase with positively charged functional groups. The negatively charged 2-Trifluoromethoxyphenoxyacetate anion would bind to the stationary phase. Elution is typically achieved by increasing the concentration of a competing ion (e.g., chloride or acetate) in the mobile phase or by changing the pH to neutralize the charge on the analyte, causing it to detach from the resin and elute from the column.

Gas Chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. For polar and non-volatile compounds like carboxylic acids, derivatization is often a necessary prerequisite for successful GC analysis.

To analyze this compound by GC, the polar carboxylic acid group would need to be converted into a less polar and more volatile ester, for instance, a methyl or benzyl (B1604629) ester. This chemical modification, known as derivatization, reduces the compound's boiling point and improves its chromatographic behavior. Following derivatization, the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a heated column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. Compounds are then detected as they exit the column, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The latter provides both quantification and structural information, making GC-MS a powerful analytical tool.

High-Performance Liquid Chromatography (HPLC)

Spectrophotometric Detection Methods

Spectrophotometry is a branch of electromagnetic spectroscopy concerned with the quantitative measurement of the reflection or transmission properties of a material as a function of wavelength. For quantitative analysis, a UV-Visible spectrophotometer is commonly used.

The analysis of this compound using spectrophotometry would rely on the principle that the molecule absorbs light in the ultraviolet (UV) region of the electromagnetic spectrum. This absorption is due to the electronic transitions within the aromatic phenoxy group. According to the Beer-Lambert law, the amount of light absorbed at a specific wavelength is directly proportional to the concentration of the analyte in the solution.

A typical procedure would involve preparing a series of standard solutions of known concentrations of this compound in a suitable solvent (one that does not absorb in the same region, such as methanol or acetonitrile). The UV spectrum would be scanned to determine the wavelength of maximum absorbance (λmax). A calibration curve would then be constructed by plotting the absorbance at λmax versus the concentration of the standard solutions. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. While spectrophotometry is a straightforward and cost-effective technique, it can be less selective than chromatographic methods, as other substances in a sample mixture may also absorb at the same wavelength.

Lack of Available Data for "this compound"

Following a comprehensive search of publicly available scientific literature and resources, it has been determined that there is a significant lack of specific analytical data for the chemical compound "this compound." Despite targeted searches for advanced analytical methodologies—including spectrophotometric, chromatographic, and electrochemical techniques—no detailed research findings, method validation reports, or specific data required to fulfill the requested article outline could be located.

The user's request specified a detailed article structured around advanced analytical methodologies for this particular compound, including:

UV-Vis Spectrophotometry

Post-Column Detection Methods

Electrochemical Detection Methods

Sample Preparation and Extraction Techniques

Method Validation and Performance Characteristics

Information on these specific techniques as applied to "this compound" is not present in the available search results. The search results yielded information on general principles of these analytical methods or their application to different, structurally related compounds such as trifluoroacetic acid or other phenoxyacetic acid derivatives. However, per the strict instructions to focus solely on "this compound" and not introduce information outside this scope, it is not possible to extrapolate these findings to the target compound with the required scientific accuracy and specificity.

Furthermore, the request for detailed data tables and specific research findings cannot be met without source material from dedicated studies on the analysis of "this compound."

Consequently, this article cannot be generated as requested due to the absence of necessary scientific data for the specified compound.

Exploration of Biological System Interactions and Mechanisms

Mechanisms of Biological Activity at the Molecular Level

Impact on Growth Regulation

Additionally, the creation of data tables and the inclusion of detailed research findings are not feasible without accessible data from experimental studies.

: Structure-Activity Relationship (SAR) Analysis of 2-Trifluoromethoxyphenoxyacetic acid

The biological activity of any compound is intrinsically linked to its chemical structure. For this compound, a comprehensive Structure-Activity Relationship (SAR) analysis involves dissecting the molecule into its primary functional components: the trifluoromethoxy group and the phenoxyacetic acid moiety. Understanding the individual and synergistic contributions of these parts is crucial for elucidating its mechanism of action and potential for therapeutic modification.

Influence of the Trifluoromethoxy Group on Biological Potency

The trifluoromethoxy (-OCF₃) group is a unique substituent in medicinal chemistry that significantly modulates a molecule's physicochemical properties, thereby influencing its biological potency. Its effects are multifaceted, stemming from its distinct electronic nature and lipophilicity.

The presence of the -OCF₃ group dramatically increases the lipophilicity of the aromatic ring. nih.gov This property is critical for enhancing the ability of a compound to cross biological membranes, such as the cell membrane or the blood-brain barrier, which can lead to improved bioavailability and efficacy. nih.gov Furthermore, the trifluoromethoxy group is known for its high metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic degradation, which can prolong the half-life of the compound in biological systems. nih.gov